molecular formula C10H10F3N3O4 B6604638 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline CAS No. 2077-99-8

2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

Cat. No.: B6604638
CAS No.: 2077-99-8
M. Wt: 293.20 g/mol
InChI Key: QXXIZJPWGJDHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H10F3N3O4. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by the presence of nitro groups at positions 2 and 6, a propyl group attached to the nitrogen atom, and a trifluoromethyl group at position 4 on the aniline ring.

Preparation Methods

The synthesis of 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline typically involves nitration and alkylation reactions. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce nitro groups at the 2 and 6 positions. This is followed by the alkylation of the resulting dinitro compound with propyl halides under basic conditions to attach the propyl group to the nitrogen atom . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen gas, metal hydrides, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with cellular components. In agricultural applications, it inhibits root development by interfering with mitosis, preventing the proper formation of microtubules. This action disrupts cell division and ultimately leads to the death of the target weeds . The molecular targets and pathways involved include the inhibition of tubulin polymerization, which is essential for cell division.

Comparison with Similar Compounds

2,6-Dinitro-N-propyl-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it suitable for particular applications in agriculture and research.

Properties

IUPAC Name

2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O4/c1-2-3-14-9-7(15(17)18)4-6(10(11,12)13)5-8(9)16(19)20/h4-5,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXIZJPWGJDHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174840
Record name Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2077-99-8
Record name Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,6-dinitro-N-propyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.